molecular formula C19H18N4O4S B11616822 N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide

N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide

Cat. No.: B11616822
M. Wt: 398.4 g/mol
InChI Key: GUSNFKWSVZOYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide, also known as Acetylsulfadiazine , is a chemical compound with the molecular formula C₁₂H₁₂N₄O₃S.
  • It belongs to the sulfonamide class of compounds, which have been widely used as antibacterial agents.
  • Preparation Methods

    • The synthetic route for Acetylsulfadiazine involves the reaction of 4-aminobenzenesulfonamide (sulfanilamide) with 2-chloropyrimidine.
    • The reaction proceeds under mild conditions, typically in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Industrial production methods may vary, but the key steps involve sulfonamide substitution and pyrimidine ring closure.
  • Chemical Reactions Analysis

    • Acetylsulfadiazine can undergo various reactions, including:

        Oxidation: It can be oxidized to form its corresponding sulfone.

        Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

        Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

    • Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
  • Scientific Research Applications

      Antibacterial Agent: Historically, Acetylsulfadiazine was used as an antibacterial drug to treat infections caused by susceptible bacteria.

      Research Tool: It has been employed in studies related to sulfonamide pharmacology and structure-activity relationships.

      Veterinary Medicine: In veterinary medicine, it finds applications in treating livestock infections.

  • Mechanism of Action

    • Acetylsulfadiazine inhibits bacterial growth by acting as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in folate biosynthesis.
    • By disrupting folate production, it interferes with nucleic acid synthesis, ultimately inhibiting bacterial replication.
  • Comparison with Similar Compounds

    • Acetylsulfadiazine is closely related to other sulfonamides, such as sulfadiazine and sulfamethoxazole.
    • Its uniqueness lies in the specific combination of the pyrimidine ring and the phenylsulfonamide group.

    Properties

    Molecular Formula

    C19H18N4O4S

    Molecular Weight

    398.4 g/mol

    IUPAC Name

    2-(4-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

    InChI

    InChI=1S/C19H18N4O4S/c1-14-3-7-16(8-4-14)27-13-18(24)22-15-5-9-17(10-6-15)28(25,26)23-19-20-11-2-12-21-19/h2-12H,13H2,1H3,(H,22,24)(H,20,21,23)

    InChI Key

    GUSNFKWSVZOYDR-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

    Origin of Product

    United States

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